N-[4-(pentyloxy)benzoyl]valine
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Overview
Description
3-methyl-2-[[oxo-(4-pentoxyphenyl)methyl]amino]butanoic acid is a secondary carboxamide.
Scientific Research Applications
Antimicrobial Activity
- A study by (Mickevičienė et al., 2015) synthesized derivatives of 3-[(2-Hydroxyphenyl)amino]butanoic and 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acids containing hydrazide, pyrrole, and chloroquinoxaline moieties. Some of these compounds demonstrated good antimicrobial activity against bacteria like Staphylococcus aureus and Mycobacterium luteum, and antifungal activity against Candida tenuis and Aspergillus niger.
Spectroelectrochemistry
- (Kowalski et al., 2009) explored the synthesis of W(CO)5 complexes of 4-oxo-4-(2,5-dimethylazaferrocen-1′-yl)butanoic acid and similar compounds for developing new IR-detectable metal–carbonyl tracers for the amino function. These complexes displayed distinct absorption bands, contributing to their potential application in spectroelectrochemical studies.
Metabolic Engineering and Biofuels
- Research by (Cann & Liao, 2009) discussed the synthesis of pentanol isomers, including derivatives of 3-methyl-1-butanol, through metabolic engineering of microbial strains. These chemicals have potential applications as biofuels.
Chemical Synthesis and Applications
- (Sakakura et al., 1991) synthesized Glufosinate, a compound structurally related to 3-methyl-2-[[oxo-(4-pentoxyphenyl)methyl]amino]butanoic acid, via hydroformylation–amidocarbonylation, demonstrating its potential in complex organic syntheses.
Vibrational and Structural Analysis
- A study by (Vanasundari et al., 2017) conducted a detailed spectroscopic and structural investigation of 4 – [(3, 4 – dichlorophenyl) amino] 2 – methylidene 4 – oxo butanoic acid (DMOA), a derivative, emphasizing the importance of these compounds in material sciences.
Properties
Molecular Formula |
C17H25NO4 |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
3-methyl-2-[(4-pentoxybenzoyl)amino]butanoic acid |
InChI |
InChI=1S/C17H25NO4/c1-4-5-6-11-22-14-9-7-13(8-10-14)16(19)18-15(12(2)3)17(20)21/h7-10,12,15H,4-6,11H2,1-3H3,(H,18,19)(H,20,21) |
InChI Key |
HHFZQEVZQYBHAR-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC(C(C)C)C(=O)O |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC(C(C)C)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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